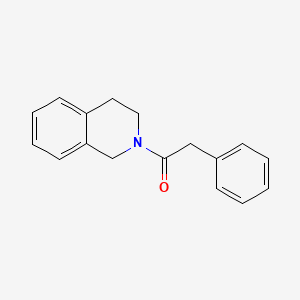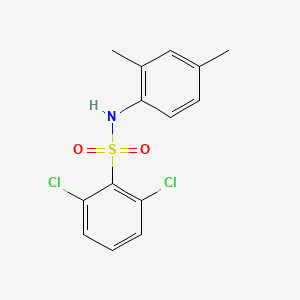![molecular formula C19H24FN3O B5596603 N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)
N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide, commonly known as "CPP-ACP," is a chemical compound that has gained significant attention in the field of dentistry. It is a white crystalline powder that is water-soluble and has a molecular weight of 401.5 g/mol. CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries, which is a major oral health problem worldwide.
Mechanism of Action
CPP-ACP works by enhancing the remineralization of enamel and dentin, which are the two main components of teeth. It does this by binding to calcium and phosphate ions in saliva and forming complexes that can penetrate the tooth surface. Once inside the tooth, CPP-ACP can release calcium and phosphate ions, which can then react with the tooth mineral to form a protective layer that can resist acid attack and prevent the formation of cavities.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects. It can enhance the remineralization of enamel and dentin, which can help prevent the formation of cavities. It can also inhibit the growth of bacteria that are associated with dental caries, such as Streptococcus mutans. Additionally, CPP-ACP has been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the oral cavity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP-ACP in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can easily obtain high-quality CPP-ACP and use it in their experiments with confidence. Additionally, CPP-ACP is water-soluble, which makes it easy to work with in aqueous solutions.
One of the main limitations of using CPP-ACP in lab experiments is that it can be expensive to obtain in large quantities. Additionally, CPP-ACP can be sensitive to pH changes, which can affect its stability and effectiveness.
Future Directions
There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations of CPP-ACP that can be used in different forms, such as mouthwash, toothpaste, or chewing gum. Another area of interest is the use of CPP-ACP in combination with other compounds, such as fluoride or probiotics, to enhance its effectiveness. Additionally, there is ongoing research on the use of CPP-ACP in the prevention and treatment of other oral health problems, such as periodontal disease and oral cancer.
Conclusion:
CPP-ACP is a promising compound that has shown significant potential in the prevention and treatment of dental caries. It works by enhancing the remineralization of enamel and dentin, inhibiting the growth of bacteria, and reducing inflammation and oxidative stress in the oral cavity. While there are some limitations to its use in lab experiments, CPP-ACP remains a well-characterized compound that is likely to continue to be an important area of research in the field of dentistry.
Synthesis Methods
CPP-ACP can be synthesized using a variety of methods, but the most common one is the reaction between 1-(2-fluorophenyl)cyclopentanol and 3-propyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a protecting agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), to obtain the final product, CPP-ACP.
Scientific Research Applications
CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries. It works by enhancing the remineralization of enamel and dentin, which are the two main components of teeth. CPP-ACP is believed to work by binding to calcium and phosphate ions in saliva and forming complexes that can penetrate the tooth surface. Once inside the tooth, CPP-ACP can release calcium and phosphate ions, which can then react with the tooth mineral to form a protective layer that can resist acid attack and prevent the formation of cavities.
properties
IUPAC Name |
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-2-7-14-12-17(23-22-14)18(24)21-13-19(10-5-6-11-19)15-8-3-4-9-16(15)20/h3-4,8-9,12H,2,5-7,10-11,13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJMTAFFVLOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC2(CCCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)
![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)
![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)
![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)
![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)